molecular formula C9H18O B1267951 2,2,5-trimethylhexan-3-one CAS No. 14705-50-1

2,2,5-trimethylhexan-3-one

Cat. No.: B1267951
CAS No.: 14705-50-1
M. Wt: 142.24 g/mol
InChI Key: LXFHNTKYSUCXRB-UHFFFAOYSA-N
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Description

2,2,5-trimethylhexan-3-one, also known as 2,2,5-trimethyl-3-hexanone, is an organic compound with the molecular formula C9H18O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups, specifically a t-butyl group and an isobutyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,5-trimethylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of isobutyl magnesium bromide with t-butyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of mesityl oxide. This process involves the use of a palladium catalyst supported on activated carbon, under controlled temperature and pressure conditions. The hydrogenation reaction converts mesityl oxide to this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2,5-trimethylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Corresponding substituted ketones

Scientific Research Applications

2,2,5-trimethylhexan-3-one has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.

Mechanism of Action

The mechanism of action of 2,2,5-trimethylhexan-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the steric and electronic effects of the t-butyl and isobutyl groups, which can affect the overall reaction pathway.

Comparison with Similar Compounds

2,2,5-trimethylhexan-3-one can be compared with other similar ketones, such as:

    Methyl isobutyl ketone (MIBK): MIBK has a similar structure but with a methyl group instead of a t-butyl group. It is commonly used as a solvent in industrial applications.

    Diisobutyl ketone (DIBK): DIBK contains two isobutyl groups and is used in the production of coatings and adhesives.

    Acetone: A simpler ketone with two methyl groups, widely used as a solvent and in chemical synthesis.

The uniqueness of this compound lies in its specific combination of t-butyl and isobutyl groups, which impart distinct chemical properties and reactivity compared to other ketones.

Properties

IUPAC Name

2,2,5-trimethylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFHNTKYSUCXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282797
Record name t-Butyl isobutyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14705-50-1
Record name NSC28029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name t-Butyl isobutyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of t-butyl isobutyl ketone being emitted by Fusarium species in the context of sugarcane pest management?

A: The research paper [] investigates the potential of plant and fungal volatiles for managing the sugarcane pest Eldana saccharina. The study found that Fusarium pseudonygamai, a fungus, emits t-butyl isobutyl ketone along with other volatile compounds. Interestingly, previous behavioral experiments showed that first instar E. saccharina larvae are attracted to F. pseudonygamai. This suggests that t-butyl isobutyl ketone, as part of the volatile profile of F. pseudonygamai, could play a role in attracting the sugarcane pest. Further research is needed to confirm the specific role of t-butyl isobutyl ketone in this interaction and to explore its potential applications in pest management strategies, such as attract-and-kill methods.

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